3-Tionil-2,4-dimetiltiolano

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

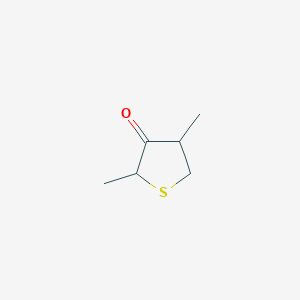

Dihydro-2,4-dimethyl-3(2H)-thiophenone is an organic compound with the molecular formula C6H10OS. It is a sulfur-containing heterocycle, specifically a thiolane derivative. This compound is known for its distinctive odor and is often used in flavor and fragrance industries.

Aplicaciones Científicas De Investigación

Dihydro-2,4-dimethyl-3(2H)-thiophenone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing heterocycles.

Biology: The compound is studied for its role in odor perception and is used in olfactory research to understand how different compounds contribute to the sense of smell.

Medicine: While not directly used as a therapeutic agent, it serves as a precursor in the synthesis of pharmaceuticals and other biologically active compounds.

Industry: In the flavor and fragrance industry, Dihydro-2,4-dimethyl-3(2H)-thiophenone is used to create or enhance specific flavors and scents in food products and perfumes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Dihydro-2,4-dimethyl-3(2H)-thiophenone can be synthesized through various methods. One common approach involves the reaction of methacrylic acid with 2-mercaptopropionic acid in the presence of a Lewis acid catalyst. This reaction typically occurs under mild conditions and yields the desired thiolane derivative .

Industrial Production Methods: In industrial settings, the production of Dihydro-2,4-dimethyl-3(2H)-thiophenone often involves a one-pot synthesis using methacrylic acid and 2-mercaptopropionic acid as raw materials. The reaction is catalyzed by a combination of Lewis acids and co-catalysts, such as carboxylates or sulfonates, to achieve high yields and cost-effective production .

Análisis De Reacciones Químicas

Types of Reactions: Dihydro-2,4-dimethyl-3(2H)-thiophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols, leading to the formation of corresponding substituted products.

Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Mecanismo De Acción

The mechanism of action of Dihydro-2,4-dimethyl-3(2H)-thiophenone primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory epithelium, triggering a signal transduction pathway that leads to the perception of its characteristic odor. The molecular targets include olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling cascade.

Comparación Con Compuestos Similares

2,4-Dimethyl-1,3-dithiolane: Another sulfur-containing heterocycle with similar structural features but different chemical properties.

2,4-Dimethylthiophen-3-one: A thiophene derivative with a similar molecular framework but distinct reactivity and applications.

Uniqueness: Dihydro-2,4-dimethyl-3(2H)-thiophenone is unique due to its specific odor profile and its versatility in various chemical reactions. Its ability to participate in a wide range of synthetic transformations makes it a valuable compound in both research and industrial applications.

Actividad Biológica

Dihydro-2,4-dimethyl-3(2H)-thiophenone (DHDMT) is a sulfur-containing organic compound that has garnered attention for its biological activity, particularly in the context of food chemistry and potential health benefits. This article explores the biological properties of DHDMT, including its formation, effects on microbial growth, and implications in food science.

- Molecular Formula : C6H10OS

- Molecular Weight : 130.21 g/mol

- CAS Number : 106014-15-7

DHDMT is characterized by its thiophenone structure, which contributes to its distinct aroma and flavor profile in various food products. It is formed through the Maillard reaction, a complex series of chemical reactions that occur during the cooking of food, particularly involving reducing sugars and amino acids.

Formation and Distribution

DHDMT is produced during the Maillard reaction and has been identified in several food products, including soy sauce. The reaction conditions, such as temperature and pH, significantly influence the formation of DHDMT. Studies have shown that specific environmental factors can enhance or inhibit its production:

- Temperature : Higher temperatures generally favor the Maillard reaction.

- pH Levels : Alkaline conditions can enhance the formation of thiophenes and other volatile compounds.

Antimicrobial Properties

Research indicates that DHDMT exhibits notable antimicrobial activity against various pathogens. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for DHDMT against common bacterial strains are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

| Candida albicans | 128 |

These results suggest that DHDMT could be a candidate for natural preservatives in food products due to its ability to inhibit microbial growth effectively.

Antioxidant Activity

In addition to its antimicrobial properties, DHDMT has shown potential antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related damage in cells, which can lead to various diseases. A study demonstrated that DHDMT could scavenge free radicals effectively, contributing to its potential health benefits.

Case Studies

- Food Preservation : A study investigated the use of DHDMT as a natural preservative in meat products. The results indicated that incorporating DHDMT significantly extended shelf life by reducing microbial load without compromising sensory qualities.

- Flavor Enhancement : Another study explored the role of DHDMT in enhancing flavor profiles in sauces and marinades. The compound's unique aroma contributed positively to consumer acceptance and overall flavor complexity.

Propiedades

IUPAC Name |

2,4-dimethylthiolan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10OS/c1-4-3-8-5(2)6(4)7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOMIEGBJQNRINM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CSC(C1=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00336210 |

Source

|

| Record name | 2,4-dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106014-15-7 |

Source

|

| Record name | 2,4-dimethylthiolan-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00336210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.